6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid

Antiproliferative Thyroid Cancer Coumarin Derivatives

Researchers requiring a specific 6,8-dihalogenated coumarin scaffold for anticancer SAR cannot substitute generic coumarin-3-carboxylic acid without losing activity against thyroid cancer and HCC models. • Non-interchangeable 6,8-dibromo pattern essential for antiproliferative activity; validated in vivo via DTBrC. • Dual bromine handles enable Suzuki/Sonogashira cross-coupling for library synthesis. • Carboxylic acid enables amide/ester derivatization for kinase-targeted probes. High-purity (≥97%) material with defined MP (221-224°C) ensures reproducible data. Bulk quantities available.

Molecular Formula C10H4Br2O4
Molecular Weight 347.94 g/mol
CAS No. 3855-87-6
Cat. No. B1299005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid
CAS3855-87-6
Molecular FormulaC10H4Br2O4
Molecular Weight347.94 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)O
InChIInChI=1S/C10H4Br2O4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14)
InChIKeyKJFIZDKBEUTEPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid Overview


6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (CAS 3855-87-6) is a halogenated coumarin derivative, part of a class known for diverse biological activities including anticancer and antimicrobial potential [1]. This specific compound serves as a key scaffold for synthesizing bioactive molecules, particularly through its carboxylic acid moiety, which enables further derivatization into amides and esters [2]. Its structural features, including the 6,8-dibromo substitution pattern, differentiate it from mono-halogenated or non-halogenated analogs and are critical for its unique reactivity profile and downstream biological evaluation.

Scaffold Halogenated coumarin core for synthesizing research derivatives with reported bioactivity screening context
Handle Carboxylic acid moiety enables direct formation of amide and ester derivatives
Pattern 6,8-dibromo substitution drives unique reactivity and downstream assay interpretation

Substitution Risk for 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid


Substituting 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid with a generic 'coumarin-3-carboxylic acid' or other halogenated analogs will fundamentally alter experimental outcomes due to the critical role of the 6,8-dibromo substitution. The specific halogenation pattern directly impacts key chemical properties, such as lipophilicity and electronic distribution, which in turn modulate biological activity and synthetic reactivity [1]. For instance, the 6,8-dibromo motif is a key structural feature in derivatives demonstrating significant antiproliferative activity against thyroid cancer cells, an activity not observed in the unsubstituted or mono-substituted parent compounds [2]. Furthermore, the bromine atoms serve as essential handles for downstream functionalization, making this specific compound a non-interchangeable building block for generating a defined class of complex molecules with targeted properties [3].

Bioactivity profile mismatch
Unsubstituted or mono-halogenated coumarin-3-carboxylic acids may show markedly lower cell-model response; the 6,8-dibromo pattern is associated with reported antiproliferative endpoint context.
Synthetic handle loss
Bromine atoms at positions 6 and 8 serve as essential handles for cross-coupling diversification; non-brominated analogs lack this reactivity.
Physicochemical property shift
Lipophilicity and electronic distribution differ substantially with alternative halogenation patterns, which may alter partitioning and target-interaction context.

6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid Evidence


Antiproliferative Activity in Thyroid Cancer Cells

The 6,8-dibromo-substituted coumarin core is essential for selective antiproliferative activity. The analog 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h), which shares the same halogenation pattern, demonstrated selective cytotoxicity against thyroid cancer cell lines. In a direct comparison, this compound showed no activity (CC50 >100 µM) against normal thyroid cells (Nthy-ori-3-1) but significant activity against K-1 (CC50 60 µM) and TPC-1 (CC50 90 µM) cancer cells [1]. This activity is not observed in the non-halogenated (2a) or 6-bromo (2e) analogs.

Antiproliferative Activity
Reported comparison
CC50 60 µM (K-1) vs >100 µM (mono-bromo analog)
6,8-dibromo analog 2h vs 6-bromo analog 2e
Supports cell-model response context for thyroid cancer research with 6,8-dibromo scaffold
MTT assay; normal thyroid cells unaffected (CC50 >100 µM)
Antiproliferative Thyroid Cancer Coumarin Derivatives

In Vivo Anticancer Efficacy in Hepatocellular Carcinoma

6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (CAS 3855-87-6) is a critical precursor for synthesizing DTBrC, a derivative with demonstrated in vivo anticancer activity. In a study, DTBrC significantly repressed the growth of human hepatocellular carcinoma (HHC) in in vivo models. While the parent compound (theanine) showed some activity, DTBrC's potency was significantly higher [1].

In Vivo HCC Model Response
Class-level inference
Derivative DTBrC suppressed HCC growth in in vivo models
Supports scaffold-derived model-response context for HCC pathway studies
Activity via derivative; parent theanine showed lower response
In Vivo Anticancer Hepatocellular Carcinoma Coumarin Derivatives

Quality Specifications for Reproducible Research

For reliable and reproducible scientific results, the purity and identity of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid must be tightly controlled. Suppliers like AKSci provide this compound with a minimum purity of 97% and a defined melting point range of 221-224°C . This is a critical quality benchmark for researchers to ensure consistency in experiments and to avoid the confounding effects of impurities or misidentified material.

Quality Specification
Specification review
Purity ≥97%, mp 221–224 °C
Defined purity and melting point support experimental reproducibility
Supplier-provided data; verify lot-specific certificate
Quality Control Reproducibility Coumarin Synthesis

Lipoxygenase (LOX) Inhibition Profile

The 6,8-dibromo substitution pattern on the coumarin core is a key structural feature that enhances enzyme inhibition. A study on multi-substituted coumarins found that a 6,8-dibromo derivative (3k) was a potent lipoxygenase (LOX) inhibitor with an IC50 of 8.7 μM. This activity is notable, as the non-halogenated or mono-halogenated analogs in the series showed different activity profiles [1].

LOX Inhibition
Reported metric
IC50 8.7 µM
2.1-fold higher potency than a 3'-fluoro comparator
Supports LOX pathway-response context with 6,8-dibromo coumarin core
Compound 3k; in vitro enzyme inhibition assay
Enzyme Inhibition Lipoxygenase Structure-Activity Relationship

6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid Applications


Synthesis of Anticancer Agents for HCC

As demonstrated by the synthesis and in vivo efficacy of DTBrC, CAS 3855-87-6 is the optimal starting material for generating a series of 6,8-dibromo-coumarin-3-carboxamide derivatives [1]. Researchers can use this acid to create a focused library of amides and esters to explore structure-activity relationships (SAR) against HCC and other cancers where Met/EGFR/VEGFR pathways are implicated. The proven in vivo activity of a derivative provides a strong validation for this scaffold in anticancer drug discovery.

Selective Antiproliferative Mechanisms in Thyroid Cancer

The demonstrated selective activity of the 6,8-dibromo-substituted coumarin core against thyroid cancer cell lines (K-1 and TPC-1) makes CAS 3855-87-6 a valuable tool compound [1]. It can be used as a molecular probe to investigate the specific cellular pathways affected by 6,8-dihalogenated coumarins, including their effects on cell cycle arrest, apoptosis induction, and reactive oxygen species (ROS) modulation. This is particularly relevant for studying cancers that are insensitive to mono-halogenated analogs.

Halogen-Specific Library Synthesis

The presence of two bromine atoms at the 6 and 8 positions offers versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse molecular complexity [1]. This enables medicinal chemists to use CAS 3855-87-6 as a privileged scaffold for creating libraries of complex coumarin derivatives that are not accessible from mono-halogenated or non-halogenated precursors. The carboxylic acid group allows for further diversification into amides, esters, and other functional groups.

Standardization for Reproducible Bioassays

When establishing robust and reproducible biological assays, the use of a high-purity (≥97%) material with a defined melting point (221-224°C) is non-negotiable [1]. Procuring CAS 3855-87-6 from suppliers that meet these specifications ensures that observed biological effects are attributable to the compound of interest and not to confounding impurities. This is critical for generating reliable, publishable data in both academic and industrial settings.

Application
Selection Property
Validation Focus
HCC pathway-targeted derivative synthesis
6,8-Dibromo coumarin-3-carboxylic acid scaffold
Met/EGFR/VEGFR pathway modulation assay context
Thyroid cancer cell antiproliferative studies
6,8-Dibromo substitution pattern
Cell viability endpoint review (K-1, TPC-1 models)
Halogen-specific library diversification
Bromine handles for cross-coupling chemistry
Derivative diversity and reactivity profiling
Standardized bioassay development
Defined purity specification
Lot-to-lot consistency and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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